alpha-D-Glucose 1,6-diphosphate potassium salt
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Overview
Description
Alpha-D-Glucose 1,6-diphosphate potassium salt is a bisphosphorylated derivative of D-glucose. It plays a crucial role in various metabolic pathways, acting as an intermediate in the interconversion of D-glucose-1-phosphate and D-glucose-6-phosphate . This compound is essential for the regulation of several key enzymes involved in carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-D-Glucose 1,6-diphosphate potassium salt can be synthesized through the enzymatic conversion of fructose-1,6-bisphosphate and alpha-D-glucose-1-phosphate or alpha-D-glucose-6-phosphate . The reaction is catalyzed by glucose-1,6-bisphosphate synthase, which facilitates the transfer of a phosphate group to the glucose molecule .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the necessary enzymes, allowing for efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucose 1,6-diphosphate potassium salt undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the glucose molecule.
Dephosphorylation: The removal of phosphate groups, converting it back to glucose-1-phosphate or glucose-6-phosphate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Phosphoglucomutase: An enzyme that catalyzes the interconversion of glucose-1-phosphate and glucose-6-phosphate.
Hexokinase: An enzyme that phosphorylates glucose to form glucose-6-phosphate.
Major Products Formed
The major products formed from these reactions are glucose-1-phosphate and glucose-6-phosphate, which are crucial intermediates in glycolysis and glycogen metabolism .
Scientific Research Applications
Alpha-D-Glucose 1,6-diphosphate potassium salt has a wide range of scientific research applications, including:
Mechanism of Action
Alpha-D-Glucose 1,6-diphosphate potassium salt exerts its effects by acting as an allosteric regulator of key metabolic enzymes. It inhibits hexokinase function and activates phosphofructokinase-1 and pyruvate kinase, thereby modulating the glycolytic pathway . Additionally, it serves as a coenzyme for phosphoglucomutase and a cofactor for phosphopentomutase .
Comparison with Similar Compounds
Similar Compounds
Alpha-D-Glucose 1-phosphate: A monophosphorylated derivative of glucose involved in glycogen metabolism.
Alpha-D-Glucose 6-phosphate: Another monophosphorylated derivative that plays a central role in glycolysis and the pentose phosphate pathway.
Uniqueness
Alpha-D-Glucose 1,6-diphosphate potassium salt is unique due to its bisphosphorylated structure, which allows it to act as a more potent regulator of metabolic enzymes compared to its monophosphorylated counterparts . This dual phosphorylation enhances its ability to modulate multiple pathways simultaneously, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tetrapotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.4K.H2O/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;;1H2/q;4*+1;/p-4/t2-,3-,4+,5-,6-;;;;;/m1...../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNIBBVOUJBEIK-BCCIBTLLSA-J |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].O.[K+].[K+].[K+].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12K4O13P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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